
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15F3N4O3S and its molecular weight is 412.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in anticancer and antimicrobial applications, supported by relevant studies and data.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H18F3N3O3S
- Molecular Weight : 403.42 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:
- In Vitro Studies : A study demonstrated that triazole derivatives can induce apoptosis in cancer cells. For example, a related triazole compound exhibited an IC50 value of 0.43 µM against HCT116 colon cancer cells, which is significantly lower than that of standard treatments .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Triazole Derivative 1 | HCT116 | 0.43 |
Melampomagnolide B | HCT116 | 4.93 |
Triazole Compound 2 | TMD-231 (MDA-MB-231) | 0.10–0.23 |
These findings suggest that the triazole moiety enhances the cytotoxicity of the compounds, potentially through mechanisms involving apoptosis and cell cycle arrest.
The anticancer mechanism of triazole derivatives often involves:
- Induction of Apoptosis : Increased levels of reactive oxygen species (ROS) leading to mitochondrial dysfunction.
- Inhibition of Cell Migration : Downregulation of epithelial-to-mesenchymal transition markers such as vimentin and ZEB1 .
- Targeting NF-kB Pathway : Inhibition of NF-kB activation has been observed in several studies, which contributes to reduced proliferation and enhanced apoptosis in cancer cells .
Case Studies
Several studies have highlighted the effectiveness of triazole compounds:
- Study on Multicellular Spheroids : This research identified novel anticancer compounds through screening drug libraries on multicellular spheroids, showcasing the potential of triazole derivatives to penetrate tumor microenvironments effectively .
- In Vivo Studies : Investigations into the in vivo efficacy of triazole derivatives demonstrated significant tumor inhibition without toxicity to normal cells, supporting their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research has indicated that compounds similar to 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-(trifluoromethoxy)benzyl)-1H-1,2,3-triazole-4-carboxamide exhibit antimicrobial activity. For example, derivatives of 4-(trifluoromethyl)benzoyl hydrazine have shown moderate inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer properties. A study highlighted the synthesis of thiophen-2-yl derivatives that demonstrated significant cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and lung cancer (A-549) cells . The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Mechanistic Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins. For instance, docking studies involving dihydrofolate reductase (DHFR) have provided insights into how these compounds can inhibit critical enzymes involved in folate metabolism—a pathway often exploited in cancer therapy .
Pharmacological Insights
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. This property is essential for enhancing bioavailability when administered orally or via other routes.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study on Neurodegenerative Disorders : A derivative exhibited lower IC50 values for acetylcholinesterase compared to established drugs like rivastigmine, indicating potential as a therapeutic agent for Alzheimer's disease .
- Cancer Treatment Research : In vitro studies demonstrated that thiophene derivatives could inhibit cancer cell growth more effectively than traditional chemotherapeutic agents like cisplatin .
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-12-5-3-11(4-6-12)8-21-16(26)13-9-24(23-22-13)10-14(25)15-2-1-7-28-15/h1-7,9,14,25H,8,10H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRWMKAQEDCFAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.